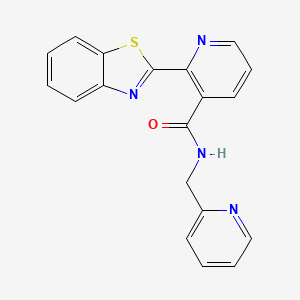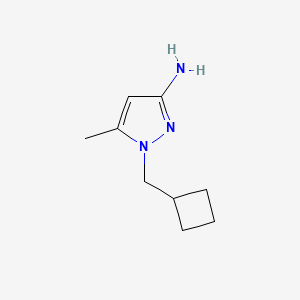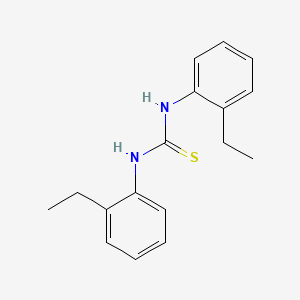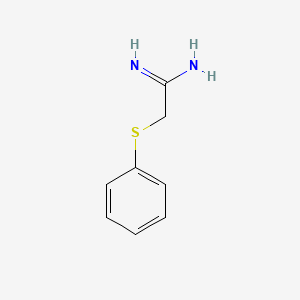
Benzoic acid, 4-(3-methylphenoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(3-methylphenoxy)-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core, a methyl ester group, and a 3-methylphenoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-methylphenoxy)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where benzoic acid and methanol react in the presence of a strong acid like sulfuric acid to form the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(3-methylphenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(3-methylphenoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which benzoic acid, 4-(3-methylphenoxy)-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors in biological systems. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but lacks the 3-methylphenoxy group.
Benzoic acid, 3-methoxy-, methyl ester: Contains a methoxy group instead of the 3-methylphenoxy group.
Benzoic acid, 4-methoxy-, methyl ester: Features a methoxy group at the para position.
Uniqueness
Benzoic acid, 4-(3-methylphenoxy)-, methyl ester is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
78303-11-4 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 4-(3-methylphenoxy)benzoate |
InChI |
InChI=1S/C15H14O3/c1-11-4-3-5-14(10-11)18-13-8-6-12(7-9-13)15(16)17-2/h3-10H,1-2H3 |
Clave InChI |
QCTUECXOFDDZKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
![Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester](/img/structure/B12120818.png)

![1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12120823.png)
![1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B12120828.png)
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide](/img/structure/B12120846.png)



![6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120882.png)
![5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12120884.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazinyl]acetamid e](/img/structure/B12120892.png)

